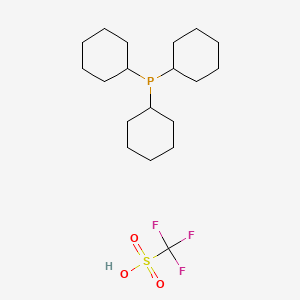
5-(4-Chlorophenyl)thiazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)thiazole-2-carbaldehyde is an organic compound with the molecular formula C10H6ClNOS. It is a thiazole derivative, characterized by the presence of a thiazole ring substituted with a 4-chlorophenyl group and an aldehyde group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)thiazole-2-carbaldehyde typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Chlorophenyl)thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-(4-Chlorophenyl)thiazole-2-carboxylic acid.
Reduction: 5-(4-Chlorophenyl)thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(4-Chlorophenyl)thiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 5-(4-Chlorophenyl)thiazole-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole ring and aldehyde group. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)thiazole-5-carbaldehyde
- 4-(4-Chlorophenyl)thiazole-2-carbaldehyde
- 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Uniqueness
5-(4-Chlorophenyl)thiazole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C10H6ClNOS |
|---|---|
Peso molecular |
223.68 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C10H6ClNOS/c11-8-3-1-7(2-4-8)9-5-12-10(6-13)14-9/h1-6H |
Clave InChI |
WXCZNDOIDFIGNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN=C(S2)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12439036.png)


![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B12439055.png)


![Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate](/img/structure/B12439088.png)





![6-Bromoimidazo[1,2-a]pyridin-8-amine;6-bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12439127.png)

